Cas no 2229163-40-8 (2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene)

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene
- 2229163-40-8
- EN300-1940600
-
- インチ: 1S/C12H8BrF3/c1-2-11(5-6-11)9-4-3-8(7-10(9)13)12(14,15)16/h1,3-4,7H,5-6H2
- InChIKey: WRVNWYXUCZNOOC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)(F)F)C=CC=1C1(C#C)CC1
計算された属性
- せいみつぶんしりょう: 287.97615g/mol
- どういたいしつりょう: 287.97615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940600-0.25g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1940600-0.5g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1940600-5.0g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1940600-0.1g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1940600-1.0g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1940600-10g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1940600-0.05g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1940600-10.0g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1940600-2.5g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1940600-5g |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |
2229163-40-8 | 5g |
$4309.0 | 2023-09-17 |
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzeneに関する追加情報
Comprehensive Introduction to 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene (CAS No. 2229163-40-8)
2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene (CAS No. 2229163-40-8) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science. This compound belongs to the class of aryl bromides and incorporates a cyclopropyl moiety along with a trifluoromethyl group, making it a valuable building block for synthetic chemists. Its molecular formula is C12H8BrF3, and it exhibits a molecular weight of 289.09 g/mol.
The compound's structure is characterized by the presence of a bromine atom at the 2-position of the benzene ring, which enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings. The ethynylcyclopropyl group introduces steric and electronic effects that can influence the compound's behavior in various chemical transformations. Additionally, the trifluoromethyl group is known for its ability to improve metabolic stability and lipophilicity, making this compound particularly interesting for drug discovery programs.
In the context of current research trends, 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene is often explored for its potential role in the synthesis of small-molecule inhibitors and fluorinated pharmaceuticals. Fluorinated compounds are increasingly sought after due to their enhanced bioavailability and resistance to enzymatic degradation. Researchers are also investigating this compound's utility in the development of advanced materials, such as liquid crystals and organic semiconductors, where the trifluoromethyl group can impart desirable electronic properties.
From a synthetic perspective, the compound's bromine substituent serves as a versatile handle for further functionalization. For instance, it can participate in palladium-catalyzed reactions to form carbon-carbon or carbon-heteroatom bonds. The ethynylcyclopropyl group, on the other hand, offers opportunities for click chemistry applications, enabling the rapid assembly of complex molecular architectures. These features make 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene a valuable tool for medicinal chemists and material scientists alike.
In terms of safety and handling, 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene should be stored under inert conditions to prevent degradation. While it is not classified as a hazardous material, standard laboratory precautions, such as the use of personal protective equipment (PPE) and proper ventilation, are recommended when handling this compound. Its stability under various conditions makes it suitable for long-term storage, provided it is kept away from moisture and strong oxidizing agents.
The growing interest in fluorinated compounds and cyclopropyl-containing molecules has positioned 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene as a compound of significant relevance. Its applications span across multiple disciplines, including medicinal chemistry, material science, and catalysis. As research continues to uncover new synthetic methodologies and applications, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and functional materials.
For researchers seeking to explore the potential of 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene, it is essential to consider its reactivity profile and compatibility with other functional groups. The compound's bromine atom, for example, can be selectively replaced via nucleophilic aromatic substitution or metal-catalyzed processes, offering a pathway to diverse derivatives. Meanwhile, the ethynylcyclopropyl group can undergo cycloaddition reactions, further expanding the scope of its utility.
In conclusion, 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene (CAS No. 2229163-40-8) represents a versatile and highly functionalized building block with broad applicability in modern chemistry. Its unique combination of bromine, cyclopropyl, and trifluoromethyl substituents makes it a valuable asset for researchers aiming to design novel molecules with tailored properties. As the demand for fluorinated and cyclopropyl-containing compounds continues to rise, this compound is poised to remain at the forefront of chemical innovation.
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